Cas no 22131-29-9 (1,3-Propanediol,2-(1-methylbutyl)-)

1,3-Propanediol,2-(1-methylbutyl)- structure
22131-29-9 structure
Product Name:1,3-Propanediol,2-(1-methylbutyl)-
CAS No:22131-29-9
MF:C8H18O2
MW:146.227323055267
CID:266461
PubChem ID:90736
Update Time:2025-04-19

1,3-Propanediol,2-(1-methylbutyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediol,2-(1-methylbutyl)-
    • 2-(Pentan-2-yl)propane-1,3-diol
    • 22131-29-9
    • SCHEMBL8063877
    • 2-(1-Methylbutyl)-1,3-propanediol
    • 1,3-Propanediol, 2-(1-methylbutyl)-
    • DTXSID20944770
    • BRN 1847384
    • Inchi: 1S/C8H18O2/c1-3-4-7(2)8(5-9)6-10/h7-10H,3-6H2,1-2H3
    • InChI Key: DIAKBGLNNAQLNA-UHFFFAOYSA-N
    • SMILES: OCC(CO)C(C)CCC

Computed Properties

  • Exact Mass: 146.13074
  • Monoisotopic Mass: 146.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 69.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 0.935
  • Boiling Point: 243°Cat760mmHg
  • Flash Point: 126°C
  • Refractive Index: 1.45
  • PSA: 40.46
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